molecular formula C9H8N2O B13972766 2-Methyl-1,8-naphthyridin-4(1H)-one

2-Methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B13972766
M. Wt: 160.17 g/mol
InChI Key: XFKQAPPKKNWNGB-UHFFFAOYSA-N
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Description

2-Methyl-1,8-naphthyridin-4(1H)-one is a heterocyclic compound with a naphthyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthyridine ring system imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminonicotinic acid with acetic anhydride, followed by cyclization to form the naphthyridine ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced or replaced on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives.

Scientific Research Applications

2-Methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-4(1H)-one: Lacks the methyl group at the 2-position, which can affect its chemical reactivity and biological activity.

    2-Methylquinolin-4(1H)-one: Similar structure but with a quinoline core instead of a naphthyridine core.

    2-Methyl-1,6-naphthyridin-4(1H)-one: Differing position of the nitrogen atoms in the ring system.

Uniqueness

2-Methyl-1,8-naphthyridin-4(1H)-one is unique due to the specific arrangement of its nitrogen atoms and the presence of the methyl group at the 2-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Introduction

2-Methyl-1,8-naphthyridin-4(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antimicrobial, anticancer, and other biological activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. Its chemical formula is C10H8N2OC_{10}H_{8}N_{2}O, and it exhibits various substituents that can influence its biological activity.

Overview

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi.

Case Studies

  • Antibacterial Activity : A study evaluated several 1,8-naphthyridine derivatives for their in vitro antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated notable effectiveness, particularly against Gram-positive bacteria .
  • Antifungal Activity : In another investigation, certain derivatives were tested against fungal strains like Aspergillus niger and showed promising antifungal effects .

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AS. aureus50 µg/mL
Derivative BE. coli100 µg/mL
Derivative CA. niger75 µg/mL

Overview

The anticancer potential of this compound has been explored in various studies, indicating its effectiveness as a therapeutic agent against different cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Growth : A study synthesized several derivatives and tested them on HepG2 liver cancer cells. The results showed that these compounds inhibited cell growth significantly .
  • Mechanism of Action : Research suggests that the compound may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Data Table: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
Derivative DHepG220
Derivative ESKBr315
Derivative FMCF725

Enzyme Inhibition

Recent studies have identified that some naphthyridine derivatives can act as inhibitors of specific enzymes involved in cancer progression and microbial resistance mechanisms. For instance, they have been shown to inhibit protein farnesyltransferase (PFT), which is crucial for tumor cell proliferation .

Neuroprotective Effects

Preliminary research indicates potential neuroprotective properties of this compound, suggesting it may play a role in mitigating neurodegenerative diseases through antioxidant mechanisms .

Properties

IUPAC Name

2-methyl-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-8(12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKQAPPKKNWNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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